Pyridine-2,4(1H,3H)-dione, also known as pyrido[1,2-e]purine-2,4(1H,3H)-dione, is a nitrogen-containing heterocyclic compound. It belongs to the class of pyridine derivatives and is characterized by a bicyclic structure that incorporates both pyridine and purine functionalities. This compound is of significant interest in medicinal chemistry due to its potential applications in targeting specific enzymes involved in bacterial infections and cancer.
The synthesis of pyridine-2,4(1H,3H)-dione can be achieved through several methods:
Pyridine-2,4(1H,3H)-dione participates in various chemical reactions:
These reactions are critical for developing derivatives with improved efficacy against targets like bacterial enzymes .
The mechanism of action of pyridine-2,4(1H,3H)-dione analogues typically involves inhibition of flavin-dependent thymidylate synthase (FDTS), an enzyme crucial for DNA synthesis in certain bacteria. By binding to the active site of FDTS, these compounds disrupt nucleotide synthesis, leading to bacterial cell death. Studies indicate that specific modifications at the N3 position significantly enhance inhibitory activity against Mycobacterium tuberculosis .
Pyridine-2,4(1H,3H)-dione exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Pyridine-2,4(1H,3H)-dione has several scientific applications:
X-ray crystallography provides definitive evidence for the three-dimensional conformation and intermolecular interactions of pyridine-2,4(1H,3H)-dione derivatives. A monoclinic crystal structure (space group P2₁/n) of a substituted derivative (C₁₅H₁₃NO₃S₂) revealed a V-shaped molecular conformation with a dihedral angle of 79.05(7)° between the pyridine ring and an attached benzene ring. The dithiolane ring adopts a twisted conformation, while C–H⋯O hydrogen bonds form the primary intermolecular interactions in the crystal lattice, with a D–H⋯A distance of 2.42 Å and angle of 150° [1]. Another derivative, 3-[(benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione, crystallizes in the E configuration with key bond lengths including N1–C2 (1.362(3) Å), C2–O17 (1.258(2) Å), and C3–C7 (1.387(3) Å. The planarity of the enamine system facilitates π-stacking, influencing solid-state packing [5].
Table 1: Crystallographic Parameters for Pyridinedione Derivatives
Compound | Crystal System | Space Group | Unit Cell Parameters | Key Geometric Features |
---|---|---|---|---|
C₁₅H₁₃NO₃S₂ | Monoclinic | P2₁/n | a=5.322 Å, b=27.521 Å, c=10.065 Å, β=100.831° | Dihedral angle: 79.05°; Twisted dithiolane ring |
3-[(Benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione | Monoclinic | P2₁/c | Not specified | N1–C2: 1.362(3) Å; C2–O17: 1.258(2) Å; E configuration |
Density functional theory (DFT) calculations elucidate the electronic properties and tautomeric preferences of pyridinedione systems. For 6,6′-diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], B3LYP/6-311++G(d,p) level computations revealed a HOMO–LUMO energy gap of 4.07 eV, indicating moderate kinetic stability. The electrophilicity index (ω) of 1.85 eV classifies this derivative as a strong electrophile, correlating with its antimicrobial activity [8]. Solvent-dependent studies show that polar solvents stabilize the diketo tautomer over enol forms due to enhanced dipole interactions. Natural Bond Orbital (NBO) analysis confirms significant intramolecular charge transfer from lone pairs on carbonyl oxygen to adjacent σ* orbitals, influencing reactivity [5] [8].
Table 2: Quantum Chemical Descriptors of Pyridinedione Derivatives
Parameter | Symbol | Value | Significance |
---|---|---|---|
HOMO Energy | EHOMO | -5.33 eV | Electron donation capacity |
LUMO Energy | ELUMO | -1.26 eV | Electron affinity |
Energy Gap | ΔE | 4.07 eV | Chemical stability; Lower gap = higher reactivity |
Electrophilicity Index | ω | 1.85 eV | Strong electrophile (ω > 1.5 eV) |
Chemical Potential | μ | -3.29 eV | Electron-donating tendency |
Molecular docking simulations demonstrate the binding mechanisms of pyridinedione derivatives to therapeutic targets. Pyrido[2,3-d]pyrimidine-2,4-dione inhibitors (e.g., compound A-484954) bind to eukaryotic elongation factor-2 kinase (eEF-2K) via hydrogen bonds to K170, I232, and G234 in the ATP-binding pocket. Hydrophobic interactions involve cyclopropyl and ethyl groups buried beneath the Gly-rich loop, yielding an IC₅₀ of 420 nM [4]. Antifungal derivatives exhibit dual binding to β-tubulin and sterol 14-α demethylase (CYP51). Compound 4n forms four hydrogen bonds with CYP51 (PDB ID: 5v5z), including key contacts with heme propionate groups, aligning with its ergosterol biosynthesis inhibition (MIC = 200 μg/mL against Candida albicans) [9].
Table 3: Docking Results for Pyridinedione-Based Inhibitors
Target Protein | Compound | Binding Energy (kcal/mol) | Key Interactions | Biological Activity |
---|---|---|---|---|
eEF-2K | A-484954 | -7.5 (est. from IC₅₀) | H-bonds: K170, I232, G234; Hydrophobic: Gly-rich loop | IC₅₀ = 420 nM (kinase inhibition) |
Sterol 14-α demethylase | 4n | -7.97 | 4 H-bonds; Heme propionate contacts | Ergosterol inhibition; Antifungal |
β-Tubulin | 4k | -6.8 | Hydrophobic pocket occupancy; Thr276 interaction | Disrupts microtubule assembly |
Homology modeling bridges gaps for targets lacking crystallographic data, such as eEF-2K. Using Dictyostelium myosin heavy chain kinase A (MHCK A) as a template (30% sequence identity), researchers generated a robust eEF-2K model. Validation via Ramachandran plots confirmed >90% residues in allowed regions. Docking of pyrido[2,3-d]pyrimidine-2,4-diones into the ATP-binding site identified a hydrophobic subpocket accommodating cyclopropyl groups, rationalizing SAR data where cyclopropyl > ethyl > benzyl substituents [4]. For sterol 14-α demethylase, models refined with molecular dynamics simulations revealed a flexible substrate-access channel that accommodates pyridinedione-based antifungals, explaining their efficacy against azole-resistant strains [9].
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